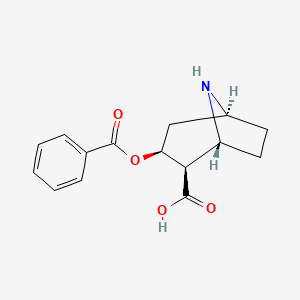
Benzoylnorecgonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylnorecgonine, also known as this compound, is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Treatment of Rheumatoid Arthritis
Benzoylnorecgonine has been investigated for its analgesic properties, particularly in the context of rheumatoid arthritis. A patent (US4512996A) describes formulations containing this compound as effective agents for alleviating pain and improving mobility in patients with rheumatoid arthritis. Clinical trials indicated that patients experienced significant reductions in pain and improvements in motor function when treated with formulations containing this compound .
Pain Management
Research has shown that this compound can serve as an effective analgesic. A study highlighted its potential to be combined with other medications to enhance pain relief while minimizing side effects associated with higher doses of opioids or non-steroidal anti-inflammatory drugs . The compound's ability to modulate pain pathways may provide a valuable alternative for chronic pain management.
Sub-lethal Toxicity
This compound is known to exhibit sub-lethal toxic effects in vivo. Studies indicate that it can cause significant changes in protein expression related to calcium homeostasis and oxidative stress, which may contribute to its toxicity profile . Understanding these effects is crucial for assessing the safety of this compound in therapeutic contexts.
Urinary Metabolite Monitoring
As a major metabolite of cocaine, this compound is frequently analyzed in urine samples for drug testing purposes. Its detection is critical in clinical settings, particularly for monitoring cocaine use among patients undergoing treatment for addiction. Research has demonstrated that lower cut-off levels for this compound significantly improve detection rates of cocaine use, highlighting its importance in substance abuse monitoring .
Clinical Trials on Pain Relief
In a clinical trial involving patients with rheumatoid arthritis, subjects treated with this compound showed marked improvements in pain scores and mobility assessments over a period of several weeks. The study utilized various formulations including oral capsules and topical ointments, demonstrating the versatility of this compound as a therapeutic agent .
Longitudinal Studies on Elimination Rates
Longitudinal studies have tracked the elimination rates of this compound from the body following cocaine use. For example, one study monitored patients over several weeks, revealing extended half-lives and detectable levels of this compound long after cocaine consumption had ceased. This has implications for both clinical treatment protocols and drug testing methodologies .
Summary Table of Key Findings
Propriétés
Numéro CAS |
41889-45-6 |
|---|---|
Formule moléculaire |
C15H17NO4 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
(1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m0/s1 |
Clé InChI |
CMYJDRSCSOXYHG-QNWHQSFQSA-N |
SMILES |
C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O |
SMILES isomérique |
C1C[C@@H]2[C@H]([C@H](C[C@H]1N2)OC(=O)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O |
Pictogrammes |
Irritant |
Synonymes |
enzoylnorecgonine norbenzoylecgonine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















